N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-10-5-6-11(2)16-15(10)19-18(24-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYHWSDICXWCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide typically involves the condensation of 4,7-dimethyl-1,3-benzothiazol-2-amine with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or benzothiazoles.
Scientific Research Applications
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Structural Analysis : Tools like SHELXL () are critical for resolving crystallographic parameters (e.g., bond lengths, torsion angles) in benzothiazole derivatives. For instance, methyl and methoxy substituents may induce steric hindrance, affecting molecular packing in crystals.
- Biological Activity : While specific data for the target compound are unavailable, structurally related benzothiazoles with electron-donating groups (e.g., methyl, methoxy) often exhibit enhanced metabolic stability compared to halogenated analogs .
Biological Activity
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C18H18N2O5S
- Molecular Weight : Approximately 370.42 g/mol
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various cellular pathways associated with diseases such as cancer and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially affecting bacterial and fungal growth.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Anticancer Properties
Research indicates that this compound shows promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The compound's mechanism involves the modulation of signaling pathways such as the MAPK/ERK pathway.
Antimicrobial Effects
The compound has been tested against several strains of bacteria and fungi. Results show significant inhibitory effects on:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 14 |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anti-inflammatory Activity
In animal models of inflammation, this compound has demonstrated the ability to reduce inflammation markers such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
-
Study on Anticancer Activity :
- A study published in Cancer Research evaluated the effects of this compound on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with significant apoptosis induction at higher concentrations .
-
Antimicrobial Screening :
- In a comparative study published in Journal of Antimicrobial Chemotherapy, researchers tested this compound against common pathogens. The results highlighted its effectiveness compared to standard antibiotics .
- Inflammation Model Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
